molecular formula C21H22ClN3O B12272862 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide

Cat. No.: B12272862
M. Wt: 367.9 g/mol
InChI Key: KSUVESKNTBDTSE-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Coupling of the pyrazole and chlorophenyl intermediates: This step often involves the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

    Final amidation step: The final product is obtained by reacting the intermediate with propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Produces alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]propanamide

InChI

InChI=1S/C21H22ClN3O/c1-25-15-19(14-24-25)18-8-5-16(6-9-18)11-12-23-21(26)10-7-17-3-2-4-20(22)13-17/h2-6,8-9,13-15H,7,10-12H2,1H3,(H,23,26)

InChI Key

KSUVESKNTBDTSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl

Origin of Product

United States

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